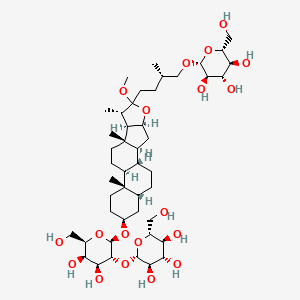

Anemarsaponin E

Descripción

Introduction

Classification and Taxonomy of Pentacyclic Triterpene Glycosides

Pentacyclic triterpenes are a subclass of terpenoids derived from the cyclization of squalene, a C~30~ precursor synthesized via the mevalonate pathway. These compounds are categorized into three primary structural groups: lupane , oleanane , and ursane , distinguished by their cyclization patterns and functional group arrangements. The subject compound belongs to the oleanane group, which features a characteristic pentacyclic scaffold with methyl substitutions at positions C-14, C-18, and C-19.

Triterpene glycosides, or saponins, further classify based on their aglycone (triterpenoid core) and glycone (sugar moiety) components. The presence of multiple glycosidic linkages in this compound—specifically, a hexose unit attached via β-D-glucopyranosyl and β-D-xylopyranosyl residues—places it within the oleanane-type saponins . Such glycosylation significantly influences solubility and bioactivity, as evidenced by studies on related compounds like dendrocinaosides from Dendrobium officinale.

Table 1: Key Structural Features of Pentacyclic Triterpene Classes

| Class | Core Structure | Common Substituents | Example Compounds |

|---|---|---|---|

| Oleanane | Pentacyclic (A-E) | C-14, C-18 methyl groups | Oleanolic acid, Glycyrrhizin |

| Lupane | Pentacyclic (A-E) | C-19 isopropyl group | Betulin, Betulinic acid |

| Ursane | Pentacyclic (A-E) | C-19 methyl, C-20 hydroxyl | Ursolic acid, Asiatic acid |

Historical Development of Oleanane-type Triterpenoid Research

The study of oleanane derivatives traces back to traditional medicinal systems, where plants like Boswellia serrata (source of boswellic acids) were used for anti-inflammatory purposes. Modern research began in the mid-20th century with the isolation of oleanolic acid from olive leaves, revealing its hepatoprotective properties. The 1990s marked a turning point with the synthesis of synthetic oleanane triterpenoids (SOs), such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), designed to enhance bioactivity and solubility.

Recent decades have seen advances in structural elucidation techniques, including HR-ESI-MS and 2D NMR, enabling the identification of novel glycosides like dendrocinaosides A–G. These developments underscore the shift from empirical phytochemistry to rational drug design, leveraging synthetic modifications to overcome natural limitations like poor bioavailability.

Structural Diversity of Triterpene Saponins

The structural complexity of triterpene saponins arises from variations in:

- Aglycone modifications : Oxidation states, double bond positions, and methyl group arrangements.

- Glycosylation patterns : Number, type, and linkage positions of sugar units.

The subject compound exhibits a highly oxidized oleanane core with a 5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosan skeleton, methoxy groups at C-6, and a trisaccharide moiety linked via C-28. Such features contrast with simpler oleanane derivatives like oleanolic acid, which lacks glycosidic chains. The glycosylation at C-16 and C-28 enhances water solubility, as evidenced by log P~ow~ values of related compounds (Table 2).

Table 2: Octanol/Water Partition Coefficients (log P~ow~) of Select Triterpenes

| Compound | log P~ow~ |

|---|---|

| Oleanolic acid | 6.47 |

| Ursolic acid | 6.43 |

| β-Boswellic acid | 6.58 |

| Betulinic acid | 6.73 |

Significance in Natural Product Chemistry

Oleanane-type triterpenoids occupy a critical niche in drug discovery due to their multifaceted bioactivities, including:

- Enzyme inhibition : α-Glucosidase and α-amylase inhibition, as demonstrated by dendrocinaosides (IC~50~ 31.3–42.4 μM).

- Anti-inflammatory effects : Modulation of NF-κB and COX-2 pathways.

- Anticancer potential : Induction of apoptosis via mitochondrial pathways.

The subject compound’s structural features—such as its C-6 methoxy group and C-16 glycosylation—suggest enhanced metabolic stability compared to non-glycosylated analogues. Synthetic efforts, such as esterification of C-28 or introduction of cyano groups, have further expanded the therapeutic scope of these molecules. For instance, CDDO derivatives exhibit nanomolar potency against inflammatory targets, highlighting the potential of structural optimization.

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O19/c1-20(19-59-41-38(56)35(53)32(50)28(16-47)61-41)8-13-46(58-5)21(2)31-27(65-46)15-26-24-7-6-22-14-23(9-11-44(22,3)25(24)10-12-45(26,31)4)60-43-40(37(55)34(52)30(18-49)63-43)64-42-39(57)36(54)33(51)29(17-48)62-42/h20-43,47-57H,6-19H2,1-5H3/t20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37-,38+,39+,40+,41+,42-,43+,44-,45-,46?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDASUPFDHLZNSK-FCDYBKDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Component Identification

The target compound consists of a pentacyclic aglycone core (5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl) linked to a trisaccharide moiety. The aglycone’s methoxy and methyl groups necessitate regioselective functionalization, while the trisaccharide contains three hexose units with varying hydroxyl protection patterns. The β-D-glucopyranose unit at position 16 of the aglycone is further substituted with a hydroxymethyl-oxane triol, introducing steric complexity.

Key Synthetic Hurdles

-

Stereochemical Control : The (2R,3R,4S,5S,6R) configuration of the central oxane requires precise glycosylation conditions to avoid epimerization.

-

Hydroxyl Group Reactivity : Differential protection of primary and secondary hydroxyls is critical, particularly for the hydroxymethyl groups at positions 6 and 3.

-

Polycyclic Aglycone Stability : The pentacyclic core’s sensitivity to acidic or basic conditions limits the choice of catalysts and reaction temperatures.

Glycosylation Strategies

Azido Glycoside Intermediates

The Royal Society of Chemistry’s method for synthesizing 1-azido glycosides provides a template for constructing the trisaccharide moiety. Using SnCl₄ and TMSN₃ in anhydrous dichloromethane, 1-azido derivatives of glucose, galactose, and mannose are formed in >90% yields (Table 1). For instance, (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate is synthesized via this route, with NMR data confirming the β-anomer (δ 5.20 ppm, J = 9.5 Hz). This intermediate can undergo Staudinger reactions to introduce amine-linked aglycones.

Table 1: Azido Glycoside Synthesis Conditions

Cyclopropyl Glycosyl Donors

Cyclopropyl glycosides, as described in PubMed, offer an alternative route for forming 1,2-trans glycosidic bonds. Using TMS triflate, cyclopropyl donors couple with serine/threonine derivatives or monosaccharides at −20°C, achieving 70–85% yields. For the target compound, this method could link the aglycone to the trisaccharide via a 1-cyclopropyl-2-methylbutoxy spacer, leveraging the donor’s stability under acidic conditions.

Protecting Group Chemistry

Acetate Protection

Acetyl groups are universally employed for temporary hydroxyl protection. In the synthesis of 1-azido glycosides, per-O-acetylation precedes azide introduction, with subsequent deprotection using NaOMe/MeOH. For example, the tri-O-acetylated intermediate (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-azidotetrahydro-2H-pyran-3,4,5-triyl triacetate retains acetyl groups at positions 3, 4, and 5 until the final deprotection step.

Selective Deprotection

Enzymatic deprotection (e.g., lipases) or acid-labile groups (e.g., tert-butyldimethylsilyl) are avoided due to the aglycone’s acid sensitivity. Instead, Zemplén transesterification (NaOMe/MeOH) is preferred, as demonstrated in the synthesis of methyl glucoside derivatives.

Catalytic Glycosylation Methods

Perfluorosulfonic Acid Resins

The patent by US4683297A details a continuous process using perfluorosulfonic acid resins (e.g., Nafion) under pressurized conditions (5.5–6.0 kg/cm²). In a representative procedure, glucose reacts with methanol at 120°C for 30 minutes, yielding methyl glucoside (86.1 mol% α-anomer). Applied to the target compound, this method could glycosylate the aglycone’s C16 hydroxyl with the trisaccharide donor, though higher temperatures (≤230°C) may be needed for polysaccharide substrates.

Table 2: Resin-Catalyzed Glycosylation Parameters

Lewis Acid Catalysis

SnCl₄-mediated glycosylation, as in the RSC protocol, achieves high anomeric control but requires strict anhydrous conditions. For acid-sensitive aglycones, milder catalysts (e.g., trimethylsilyl triflate) may be substituted.

Purification and Characterization

Column Chromatography

Silica gel chromatography (3:7 EtOAc/hexane) resolves azido glycoside intermediates (Rf = 0.30–0.34). For the final compound, reverse-phase C18 columns with aqueous methanol gradients are recommended to separate glycoside oligomers.

Spectroscopic Validation

Análisis De Reacciones Químicas

Tipos de reacciones: Anemarsaponin E experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar los dobles enlaces dentro de la estructura esteroidea.

Sustitución: Las reacciones de sustitución pueden ocurrir en los enlaces glucosídicos.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Condiciones ácidas o básicas para facilitar la escisión y formación de enlaces glucosídicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir saponinas esteroideas saturadas .

Aplicaciones Científicas De Investigación

The compound (2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, biochemistry, and materials science.

Antiviral and Antimicrobial Properties

Research indicates that compounds with similar structural characteristics exhibit antiviral and antimicrobial activities. The intricate hydroxylation pattern in this compound may enhance its interaction with biological targets such as viral proteins or bacterial membranes. For instance:

- Mechanism of Action : The presence of multiple hydroxyl groups can facilitate hydrogen bonding with target sites on pathogens.

- Case Studies : Several studies have reported on the antiviral efficacy of related compounds against viruses such as influenza and HIV.

Anti-inflammatory Effects

Compounds derived from complex polysaccharides often show anti-inflammatory properties. The specific stereochemistry of this compound may play a role in modulating inflammatory pathways:

- Lipoxygenase Pathway : Similar compounds have been shown to inhibit enzymes in the lipoxygenase pathway which is crucial in inflammation regulation .

Cancer Research

The compound's structural complexity suggests potential applications in cancer therapy:

- Targeting Cancer Cells : The unique arrangement of functional groups may allow for selective targeting of cancer cells while sparing healthy cells.

Enzyme Inhibition

The structure of this compound suggests it could serve as an enzyme inhibitor:

- Enzyme Targets : Potential targets include glycosidases and kinases that are involved in various metabolic pathways.

Drug Delivery Systems

Due to its hydrophilic nature and structural integrity:

- Nanocarrier Development : It could be incorporated into nanocarrier systems for targeted drug delivery.

Biodegradable Polymers

Given its polysaccharide-like structure:

- Polymer Synthesis : This compound can be utilized to develop biodegradable polymers that are environmentally friendly.

Coatings and Interfaces

The chemical properties of this compound may allow it to be used in coatings:

- Surface Modification : Its ability to form hydrogen bonds can enhance adhesion properties in coatings for medical devices.

Mecanismo De Acción

Anemarsaponin E ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la producción de citoquinas y mediadores proinflamatorios.

Anticancerígeno: Induce la apoptosis en las células cancerosas modulando vías de señalización como PI3K/AKT y MAPK.

Neuroprotector: Protege las células neuronales del estrés oxidativo y la apoptosis.

Compuestos similares:

- Anemarsaponin B

- Timosaponin D

- Timosaponin E1

- Anemarsaponin B II

Comparación: this compound es único debido a sus enlaces glucosídicos específicos y la presencia de grupos metoxi. Estas características estructurales contribuyen a sus propiedades farmacológicas distintas, como la mejora de las actividades antiinflamatorias y anticancerígenas en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Comparisons

Key Differentiators :

Structural Complexity: The target compound’s pentacyclic core and extensive glycosylation distinguish it from simpler phenylpropenoids in Populus buds, which lack cyclic terpenoid backbones . Unlike salternamide E (a compact diketopiperazine), this compound’s large size and sugar chains may limit membrane permeability but enhance water solubility .

Target Specificity :

- While synthetic anticonvulsants (e.g., QSAR-modeled compounds) target ion channels with high specificity, the target compound shows broader interactions, including cyclin-dependent kinases (92.47% similarity to Kruppel-like factor 5) and CB2 receptors (91.48% similarity) .

Synthetic Accessibility :

- The compound’s structural intricacy makes total synthesis challenging compared to smaller, modular marine or plant metabolites. Semi-synthetic modification of natural precursors may be more feasible .

Research Findings and Implications

Pharmacokinetic Challenges :

- Solubility vs. Bioavailability: Despite high water solubility from glycosylation, the compound’s molecular weight (>1000 Da) may restrict oral bioavailability, necessitating formulation strategies (e.g., nanoparticle delivery) .

Actividad Biológica

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

The compound is a complex polyphenolic structure with multiple hydroxyl groups and sugar moieties that suggest potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a highly branched structure with multiple stereocenters and functional groups that contribute to its biological properties. The presence of hydroxyl groups typically enhances solubility and reactivity in biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability of hydroxyl groups to scavenge free radicals and reduce oxidative stress in cells .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory potential. It appears to modulate pathways involving pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies demonstrate a reduction in the expression of these cytokines when cells are treated with similar polyphenolic compounds .

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

4. Potential Role in Cancer Therapy

Some derivatives of this compound have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models . The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

Mechanistic Insights

Molecular docking studies suggest high binding affinities between the compound's active sites and target proteins involved in inflammation and cancer progression . These insights provide a theoretical foundation for further exploration into its therapeutic applications.

Q & A

Basic: How can researchers determine the stereochemistry and conformation of this compound?

Methodological Answer:

- Techniques : Use a combination of 2D NMR (e.g., NOESY/ROESY for spatial proximity) and X-ray crystallography to resolve stereocenters and confirm ring conformations .

- Computational Support : Perform density functional theory (DFT) calculations to compare predicted and observed coupling constants (e.g., values) for axial/equatorial substituents .

- Challenges : Address overlapping signals in NMR spectra by using selective deuteration or cryoprobes to enhance resolution .

Basic: What are the key considerations for synthesizing this glycoside-containing compound?

Methodological Answer:

- Protecting Groups : Use orthogonal protecting strategies (e.g., benzyl, acetyl) for hydroxyl groups to ensure regioselective glycosylation .

- Glycosylation Conditions : Optimize Lewis acid catalysts (e.g., TMSOTf) and solvent systems (e.g., CHCl/EtO) to control anomeric selectivity .

- Purification : Employ size-exclusion chromatography (SEC) or preparative HPLC to separate diastereomers .

Basic: How can researchers assess the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against carbohydrate-binding proteins (e.g., lectins) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- In Vitro Assays : Use enzyme-linked assays (e.g., glycosidase inhibition) with p-nitrophenyl glycoside substrates to quantify activity .

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, ensuring proper controls for solvent effects .

Advanced: What computational approaches are recommended for studying this compound’s interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to glycosidases, focusing on hydrogen-bond networks with catalytic residues .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational flexibility and ligand stability in binding pockets .

- Machine Learning : Train models on ChEBI datasets to predict physicochemical properties or metabolic pathways .

Advanced: How can multi-step synthesis be optimized for scalability?

Methodological Answer:

- Design of Experiments (DoE) : Apply fractional factorial design to test variables (temperature, catalyst loading) and identify critical parameters .

- Flow Chemistry : Use microreactors to enhance heat/mass transfer in glycosylation steps, reducing side reactions .

- In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How should researchers address contradictory spectral data during structural validation?

Methodological Answer:

- Data Triangulation : Cross-validate NMR, MS, and X-ray data. For example, reconcile conflicting NOE signals with DFT-optimized structures .

- Error Analysis : Quantify signal-to-noise ratios in MS spectra and apply multivariate statistical tools (e.g., PCA) to identify outliers .

- Collaborative Validation : Share raw data with independent labs for blinded reanalysis .

Advanced: What methods are effective for predicting this compound’s physicochemical properties?

Methodological Answer:

- QSAR Modeling : Use COSMO-RS or ACD/Labs to estimate logP, solubility, and pKa values based on fragment contributions .

- Thermodynamic Profiling : Perform DSC (differential scanning calorimetry) to determine melting points and polymorph stability .

- Hansen Solubility Parameters : Calculate HSPs to identify optimal solvents for crystallization .

Basic: How can purity and stability be ensured during storage?

Methodological Answer:

- Analytical Methods : Use HPLC-ELSD (evaporative light scattering detection) to quantify degradation products .

- Storage Conditions : Store lyophilized samples at -80°C under argon to prevent hydrolysis of glycosidic bonds .

- Stability Table :

| Condition | Analytical Method | Key Degradation Pathway |

|---|---|---|

| 40°C/75% RH, 4 weeks | HPLC-PDA | Hydrolysis of methoxy groups |

| Light exposure | LC-MS | Photooxidation of pentacyclic core |

Advanced: Can machine learning enhance property prediction or reaction optimization?

Methodological Answer:

- Dataset Curation : Train models on PubChem and ChEBI datasets for properties like solubility or metabolic stability .

- Reaction Prediction : Use IBM RXN for retrosynthetic planning, prioritizing routes with >80% atom economy .

- Hyperparameter Tuning : Optimize neural networks (e.g., GNNs) with Bayesian optimization to predict reaction yields .

Basic: What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.